4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core with chlorine and methyl substituents
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine are the enzymes DNA gyrase and RNA polymerase . DNA gyrase is involved in the regulation of DNA supercoiling, which is crucial for DNA replication and transcription. RNA polymerase is responsible for the synthesis of RNA from a DNA template, a process known as transcription .
Mode of Action
This compound interacts with its targets by binding to them. It binds to DNA gyrase, preventing it from breaking down bacterial DNA .
Biochemical Pathways
The compound’s interaction with DNA gyrase and RNA polymerase affects the DNA replication and transcription pathways, respectively. By inhibiting DNA gyrase, the compound prevents the breakdown of bacterial DNA .
Result of Action
The binding of this compound to DNA gyrase and RNA polymerase results in the inhibition of these enzymes. This leads to the prevention of bacterial DNA breakdown and potentially affects RNA synthesis . The compound also has antimycobacterial activity .
Action Environment
Like many other compounds, its solubility and reactivity could potentially be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA . It also has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .
Cellular Effects
In cellular processes, this compound has been found to have significant effects. For example, it has been shown to have cytotoxic effects against various human cancer cell lines . It has also been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been shown to bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For example, it has been found to have promising binding affinities against Bcl2 anti-apoptotic protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of 4-chloro-6,7-dimethylpyrimidine with a suitable pyrrole derivative. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions due to the presence of the chlorine atom, which can be replaced by other electrophiles.
Nucleophilic Aromatic Substitution: The chlorine atom can also be displaced by nucleophiles in nucleophilic aromatic substitution reactions.
Suzuki Coupling: This compound can undergo Suzuki coupling reactions, where the chlorine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens or nitro groups can be used under acidic conditions.
Nucleophilic Aromatic Substitution: Nucleophiles like amines or thiols are commonly used under basic conditions.
Suzuki Coupling: Boronic acids and palladium catalysts are used in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, electrophilic substitution with bromine would yield 4-bromo-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine, while Suzuki coupling with phenylboronic acid would yield 4-phenyl-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine .
Scientific Research Applications
4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors, which are important in cancer treatment.
Biological Studies: This compound is used in the study of various biological pathways and mechanisms, particularly those involving kinase activity.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its versatile reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but lacks the methyl groups at positions 6 and 7.
Pyrazolo[3,4-d]pyrimidine: Contains a pyrazole ring fused to a pyrimidine ring, differing in the nitrogen atom positions.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features a triazole ring fused to the pyrimidine ring, offering different biological activities.
Uniqueness
4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both chlorine and methyl groups allows for selective functionalization and enhances its potential as a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
4-chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-4-5(2)12-7-6(4)10-3-11-8(7)9/h3,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYSWHUWIKWEFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1N=CN=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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